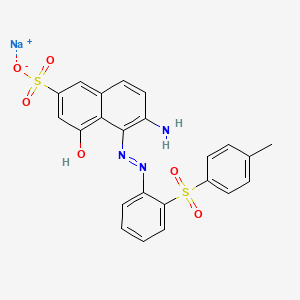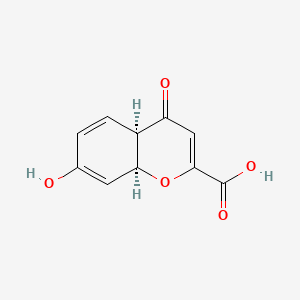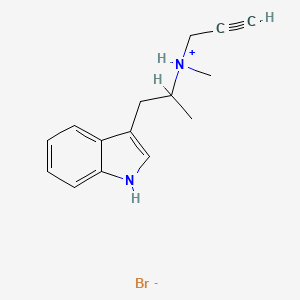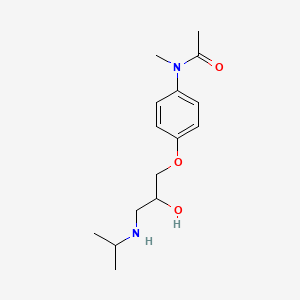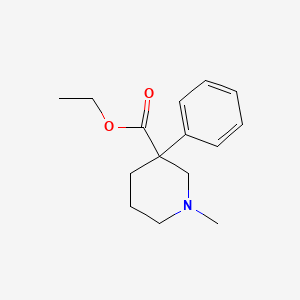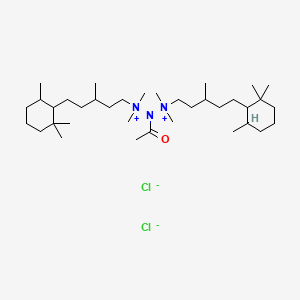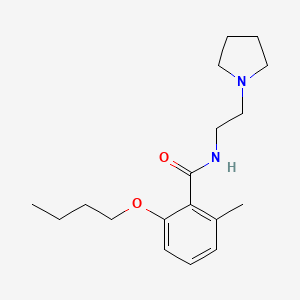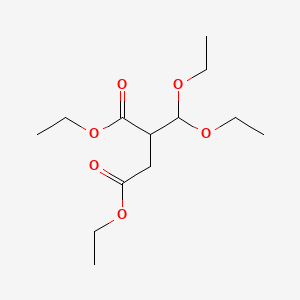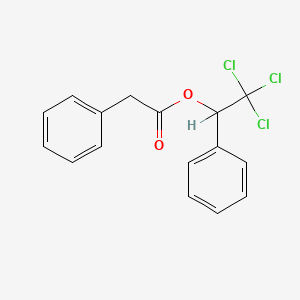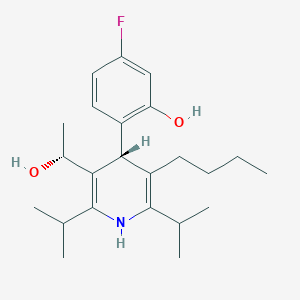![molecular formula C10H11NO2S B13768983 3-[(Pyridin-2-yl)sulfanyl]pentane-2,4-dione CAS No. 67302-31-2](/img/structure/B13768983.png)
3-[(Pyridin-2-yl)sulfanyl]pentane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pyrid-2-ylthio)pentane-2,4-dione is an organic compound with the molecular formula C10H11NO2S It is a derivative of pentane-2,4-dione, where a pyridylthio group is attached to the third carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrid-2-ylthio)pentane-2,4-dione typically involves the reaction of 2-bromopyridine with pentane-2,4-dione in the presence of a base. The reaction conditions often include the use of solvents such as carbon tetrachloride and catalysts like azobisisobutyronitrile (AIBN). The reaction mixture is refluxed for several hours, followed by purification through column chromatography .
Industrial Production Methods
While specific industrial production methods for 3-(Pyrid-2-ylthio)pentane-2,4-dione are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Pyrid-2-ylthio)pentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pyridylthio group to a thiol or a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can result in various substituted derivatives of pentane-2,4-dione .
Wissenschaftliche Forschungsanwendungen
3-(Pyrid-2-ylthio)pentane-2,4-dione has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which can act as catalysts in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Wirkmechanismus
The mechanism of action of 3-(Pyrid-2-ylthio)pentane-2,4-dione involves its ability to coordinate with metal ions, forming stable complexes. These metal complexes can catalyze various reactions by providing an active site for substrate binding and transformation. The pyridylthio group enhances the compound’s ability to interact with metal ions, making it an effective ligand in catalysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Pyridin-2-ylmethyl)pentane-2,4-dione: Similar in structure but with a pyridinylmethyl group instead of a pyridylthio group.
3-(Pyrimidin-2-ylthio)pentane-2,4-dione: Contains a pyrimidinylthio group, offering different electronic properties.
3-(4-Nitrophenylazo)-pentane-2,4-dione: Features a nitrophenylazo group, which imparts distinct reactivity and applications.
Uniqueness
3-(Pyrid-2-ylthio)pentane-2,4-dione is unique due to the presence of the pyridylthio group, which enhances its ability to form stable metal complexes. This makes it particularly useful in catalysis and coordination chemistry, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
67302-31-2 |
|---|---|
Molekularformel |
C10H11NO2S |
Molekulargewicht |
209.27 g/mol |
IUPAC-Name |
3-pyridin-2-ylsulfanylpentane-2,4-dione |
InChI |
InChI=1S/C10H11NO2S/c1-7(12)10(8(2)13)14-9-5-3-4-6-11-9/h3-6,10H,1-2H3 |
InChI-Schlüssel |
XPLMQBAWWHRDNP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C(=O)C)SC1=CC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


